molecular formula C12H15BrN2O3 B4653014 5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide

5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide

Cat. No. B4653014
M. Wt: 315.16 g/mol
InChI Key: ZGNLXHCZXJGKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide, also known as BrPF, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of furan, a five-membered aromatic ring with one oxygen atom, and contains a pyrrolidine ring and a bromine atom.

Mechanism of Action

5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide inhibits FAAH by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body and produce therapeutic effects.
Biochemical and Physiological Effects
5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensation, anxiety, and depression-like behaviors in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for a more precise manipulation of endocannabinoid levels in the body. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the use of 5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide in scientific research. One direction is the exploration of its therapeutic potential in various conditions such as chronic pain, anxiety, and depression. Another direction is the development of more soluble derivatives of 5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide that can be administered more easily in experiments. Additionally, 5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide can be used as a tool to study the role of endocannabinoids in various physiological processes and diseases.

Scientific Research Applications

5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide has been used in scientific research as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules in the body that play a role in pain sensation, appetite, and mood regulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various conditions such as pain, anxiety, and depression.

properties

IUPAC Name

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-10-5-4-9(18-10)12(17)14-6-2-8-15-7-1-3-11(15)16/h4-5H,1-3,6-8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLXHCZXJGKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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